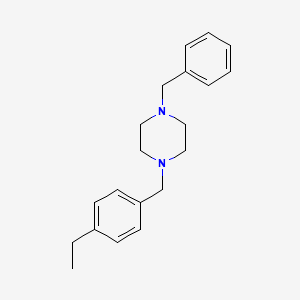![molecular formula C17H15N3O B6111978 N-[(2-methyl-4-quinolinyl)methyl]nicotinamide](/img/structure/B6111978.png)
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide, also known as EX-527, is a potent inhibitor of the enzyme sirtuin 1 (SIRT1). SIRT1 is a class III histone deacetylase that has been shown to play a critical role in regulating cellular processes such as DNA repair, metabolism, and aging. EX-527 has been widely used in scientific research to investigate the role of SIRT1 in various biological pathways.
Mécanisme D'action
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide acts as a competitive inhibitor of the catalytic domain of SIRT1. It binds to the enzyme's active site and prevents the deacetylation of target proteins, leading to the accumulation of acetylated proteins. This, in turn, affects various biological pathways regulated by SIRT1.
Biochemical and Physiological Effects
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been shown to affect various biological pathways regulated by SIRT1, including metabolism, DNA repair, and gene expression. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been studied in various cell types, including cancer cells, neurons, and immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-methyl-4-quinolinyl)methyl]nicotinamide in scientific research is its specificity for SIRT1. It allows researchers to investigate the role of SIRT1 in various biological pathways without affecting other histone deacetylases. However, one limitation of using N-[(2-methyl-4-quinolinyl)methyl]nicotinamide is that it may not fully inhibit SIRT1 activity, and other compensatory pathways may be activated.
Orientations Futures
There are several future directions for research related to N-[(2-methyl-4-quinolinyl)methyl]nicotinamide. One area of interest is the development of more potent and selective SIRT1 inhibitors. Another area of interest is the investigation of the role of SIRT1 in different biological pathways and disease states. Additionally, the use of N-[(2-methyl-4-quinolinyl)methyl]nicotinamide in combination with other drugs may have therapeutic potential in various diseases.
Méthodes De Synthèse
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide can be synthesized using a multistep process that involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with nicotinamide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has been extensively used in scientific research to investigate the role of SIRT1 in various biological pathways. It has been shown to regulate gene expression, DNA repair, and metabolism. N-[(2-methyl-4-quinolinyl)methyl]nicotinamide has also been used in studies related to aging, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-9-14(15-6-2-3-7-16(15)20-12)11-19-17(21)13-5-4-8-18-10-13/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOPKKQFZRLRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6111912.png)
![ethyl [(5-chloro-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B6111919.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6111928.png)
![2-[(2-chlorophenyl)imino]-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6111943.png)
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6111953.png)
![2-cyclopropyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6111960.png)

![2-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}phenyl dimethylcarbamate](/img/structure/B6111971.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B6112002.png)
![7-sec-butyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6112009.png)
![5-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6112016.png)